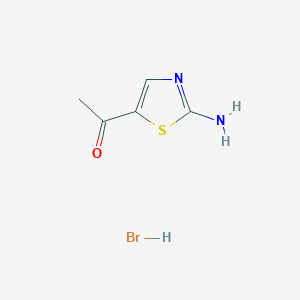

1-(2-Aminothiazol-5-yl)ethanone hydrobromide

Descripción

Propiedades

IUPAC Name |

1-(2-amino-1,3-thiazol-5-yl)ethanone;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2OS.BrH/c1-3(8)4-2-7-5(6)9-4;/h2H,1H3,(H2,6,7);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGSOMWDJYPNKFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(S1)N.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Aminothiazol-5-yl)ethanone hydrobromide typically involves the reaction of 2-aminothiazole with acetyl bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Materials: 2-aminothiazole and acetyl bromide.

Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a moderate level to facilitate the reaction.

Product Isolation: The product, this compound, is isolated by filtration and purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

1-(2-Aminothiazol-5-yl)ethanone hydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazole derivatives.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that 1-(2-Aminothiazol-5-yl)ethanone hydrobromide exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. For instance, studies have shown that compounds with similar thiazole structures possess potent activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics .

Anticancer Potential

The compound's thiazole framework is also linked to anticancer activity. Thiazole derivatives have been extensively studied for their ability to induce apoptosis in cancer cells. Preliminary findings indicate that this compound may interact with cellular pathways involved in tumor growth inhibition. For example, compounds derived from this class have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .

Enzyme Inhibition Studies

This compound has been investigated for its potential to inhibit specific enzymes linked to disease progression. Notably, it has shown promise as an inhibitor of matrix metalloproteinases (MMPs), which play a crucial role in tissue remodeling and are implicated in cancer metastasis and inflammatory diseases . This suggests that the compound could be useful in treating conditions such as osteoarthritis and certain types of cancer.

Binding Affinity Studies

Research into the binding affinities of this compound with biological macromolecules has revealed potential interactions with proteins involved in critical cellular processes. These studies utilize techniques such as surface plasmon resonance and fluorescence spectroscopy to elucidate the binding mechanisms and affinities . Such interactions are essential for understanding the compound's mechanism of action and optimizing its therapeutic potential.

Case Studies

Case studies have been instrumental in exploring the real-world applications of this compound. For instance, a case study involving patients with chronic inflammatory conditions demonstrated improved outcomes when treated with thiazole derivatives, highlighting their therapeutic efficacy . These findings support further investigation into the clinical applications of this compound.

Mecanismo De Acción

The mechanism of action of 1-(2-Aminothiazol-5-yl)ethanone hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison

Key Observations:

Structural Variations: The 2-aminothiazole group in the target compound provides strong electron-donating properties, enhancing its nucleophilicity compared to chloro- or bromo-substituted analogs (e.g., 1-(2-chloro-4-methylthiazol-5-yl)ethanone) . Hydrobromide Salts: Both the target compound and 2-bromo-1-(1-methylbenzimidazol-5-yl)ethanone hydrobromide exhibit improved solubility due to their ionic nature, unlike neutral analogs like 1-(3-bromophenyl)ethanone .

Biological Activity: Thiazole derivatives, such as those in , demonstrate carbonic anhydrase inhibition, suggesting that the target compound’s aminothiazole core may share similar bioactivity . Benzimidazole-based analogs (e.g., ) are often explored for antiparasitic or anticancer applications, whereas thiazole derivatives are more commonly associated with antimicrobial properties .

The hydrobromide salt in the target compound likely improves stability and shelf life relative to non-salt forms .

Actividad Biológica

1-(2-Aminothiazol-5-yl)ethanone hydrobromide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

This compound has the following chemical properties:

- Chemical Formula : C5H7BrN2OS

- Molecular Weight : 207.09 g/mol

- CAS Number : 88158-39-8

These properties contribute to its reactivity and interaction with biological systems.

Antimicrobial Activity

Research indicates that compounds containing the thiazole moiety, including this compound, exhibit notable antibacterial and antifungal activities.

Table 1: Antimicrobial Activity of Thiazole Derivatives

The compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Salmonella typhimurium, which are significant pathogens in clinical settings.

The mechanism through which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes, particularly kinases. For instance, it has been identified as a selective allosteric modulator of CK2, a protein kinase involved in various cellular processes, including cell proliferation and survival .

- Antibacterial Mechanism : The thiazole ring structure is believed to play a critical role in the interaction with bacterial targets, disrupting essential biochemical pathways necessary for bacterial growth and replication .

- Cellular Uptake : The ability of the compound to penetrate cellular membranes enhances its efficacy against intracellular pathogens.

Case Studies

Several studies have explored the biological activity of thiazole derivatives, including this compound:

- Study on Antimicrobial Efficacy : A study conducted at Al-Azhar University demonstrated that derivatives of thiazole exhibited varying degrees of antimicrobial activity against multiple bacterial strains. The study highlighted that modifications to the thiazole ring could enhance antimicrobial potency .

- In Vivo Studies : Experimental infections in mice treated with thiazole derivatives showed promising results in combating infections caused by Pseudomonas aeruginosa, indicating potential therapeutic applications in antibiotic-resistant infections .

Q & A

Basic: What synthetic methodologies are effective for preparing 1-(2-Aminothiazol-5-yl)ethanone hydrobromide, and how are intermediates characterized?

Answer:

A catalyst-free, aqueous ethanol-mediated approach is commonly employed for synthesizing 2-aminothiazole derivatives. For example, coupling reactions between 2-aminothiazol-5-yl fragments and carbonyl-containing precursors (e.g., ketones or esters) under mild conditions yield target compounds. Key intermediates are characterized via:

- Melting Point (mp) Analysis : To assess purity (e.g., 206–208°C for related derivatives) .

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra confirm regiochemistry and proton environments. For instance, aromatic protons in the 2-aminothiazole ring typically resonate at δ 6.8–7.2 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M + H]⁺) with <5 ppm error .

Basic: How do spectroscopic techniques confirm the structural integrity of this compound?

Answer:

- ¹H NMR : Distinct signals for the aminothiazole NH₂ group (δ 5.5–6.0 ppm, broad) and ketone protons (δ 2.5–3.0 ppm) .

- Infrared (IR) Spectroscopy : Stretching vibrations for C=O (~1700 cm⁻¹) and N–H (~3300 cm⁻¹) confirm functional groups.

- X-ray Crystallography : Resolves hydrogen bonding patterns (e.g., N–H···Br interactions in hydrobromide salts) and protonation sites .

Advanced: What role do density-functional theory (DFT) calculations play in predicting electronic properties and reaction mechanisms?

Answer:

DFT methods (e.g., B3LYP hybrid functional) with exact-exchange corrections are critical for:

- Thermochemical Accuracy : Predicting atomization energies (average deviation ~2.4 kcal/mol) and ionization potentials .

- Electron Density Analysis : Mapping charge distribution on the aminothiazole ring to identify nucleophilic/electrophilic sites .

- Reaction Pathway Modeling : Simulating intermediates in cyclization or proton-transfer steps during synthesis .

Advanced: How do protonation sites and hydrogen bonding in the hydrobromide salt influence crystallographic behavior?

Answer:

- Protonation Preference : The thiazole nitrogen or amine group is preferentially protonated, stabilizing the salt via N⁺–H···Br⁻ interactions .

- Hydrogen-Bond Networks : Br⁻ anions act as acceptors for N–H donors, forming 3D frameworks that affect solubility and stability .

Analytical: What strategies are used to identify and quantify impurities in this compound?

Answer:

- High-Performance Liquid Chromatography (HPLC) : Paired with UV detection to separate and quantify byproducts (e.g., unreacted ketone precursors) .

- Reference Standards : Hydrobromide salts of structurally related impurities (e.g., tert-butylamino derivatives) are synthesized for calibration .

Mechanistic: How does exact-exchange inclusion in DFT functionals improve reactivity predictions for aminothiazole derivatives?

Answer:

Exact-exchange terms (e.g., in B3LYP) correct self-interaction errors in localized electron systems, critical for:

- Reaction Barrier Accuracy : Modeling tautomerization or ring-opening pathways .

- Spin Density Distributions : Accurately describing radical intermediates in oxidation studies .

Structure-Activity Relationship (SAR): How do substituents on the thiazole ring modulate biological activity?

Answer:

- Electron-Withdrawing Groups (EWGs) : Nitro or halogens at the 4-position enhance electrophilicity, increasing interaction with biological targets .

- Hydrogen Bond Donors : Hydroxyl or amine groups improve solubility and binding affinity in enzyme assays .

Synthetic Challenges: What side reactions occur during synthesis, and how are they mitigated?

Answer:

- Oligomerization : Uncontrolled coupling of aminothiazole intermediates is minimized using dilute conditions .

- Hydrolysis : Moisture-sensitive ketone groups require anhydrous solvents (e.g., dried acetonitrile over CaH₂) .

Solubility/Stability: How do solvent polarity and pH affect stability in solution?

Answer:

- Aprotic Solvents : DMSO or DMF stabilize the hydrobromide salt via dipole interactions, reducing Br⁻ dissociation .

- pH Control : Buffered solutions (pH 4–6) prevent deprotonation of the thiazole ring, avoiding decomposition .

Crystallography: What structural insights are gained from single-crystal X-ray diffraction?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.